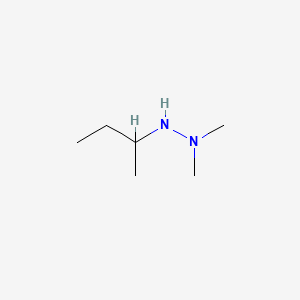
4-Methylphenyldiphenylsulfonium perfluorobutanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylphenyldiphenylsulfonium perfluorobutanesulfonate is a chemical compound that belongs to the class of sulfonium salts. These compounds are known for their unique properties and applications in various fields, including chemistry, biology, and industry. The compound consists of a sulfonium ion with three aromatic groups (4-methylphenyl and two phenyl groups) and a perfluorobutanesulfonate anion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyldiphenylsulfonium perfluorobutanesulfonate typically involves the reaction of 4-methylphenyldiphenylsulfonium chloride with perfluorobutanesulfonic acid. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile under mild conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylphenyldiphenylsulfonium perfluorobutanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic groups in the compound can undergo electrophilic substitution reactions with reagents like halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
4-Methylphenyldiphenylsulfonium perfluorobutanesulfonate has several applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions, especially in the production of photoresists and coatings.
Biology: Employed in studies involving cell signaling and enzyme inhibition due to its ability to interact with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in certain diseases.
Industry: Utilized in the manufacture of specialty chemicals, including surfactants and flame retardants.
Mecanismo De Acción
The mechanism of action of 4-Methylphenyldiphenylsulfonium perfluorobutanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonium ion can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The perfluorobutanesulfonate anion contributes to the compound’s stability and solubility in various solvents.
Comparación Con Compuestos Similares
Similar Compounds
- Diphenyliodonium perfluorobutanesulfonate
- Triphenylsulfonium perfluorobutanesulfonate
- 4-Methylphenyldiphenylsulfonium triflate
Uniqueness
4-Methylphenyldiphenylsulfonium perfluorobutanesulfonate is unique due to the presence of the 4-methylphenyl group, which imparts distinct electronic and steric properties. This makes it more effective in certain applications compared to its analogs. Additionally, the perfluorobutanesulfonate anion provides enhanced stability and solubility, making it suitable for use in various solvents and reaction conditions.
Propiedades
Número CAS |
284474-28-8 |
|---|---|
Fórmula molecular |
C23H17F9O3S2 |
Peso molecular |
576.5 g/mol |
Nombre IUPAC |
(4-methylphenyl)-diphenylsulfanium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C19H17S.C4HF9O3S/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h2-15H,1H3;(H,14,15,16)/q+1;/p-1 |
Clave InChI |
VZMYODQWFVQXNC-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13934439.png)

![2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)-](/img/structure/B13934459.png)


![1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)-](/img/structure/B13934477.png)



![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-oxetan-3-yl}-carbamic acid benzyl ester](/img/structure/B13934508.png)

![5-(4-methoxybenzyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13934513.png)


